![molecular formula C18H17N3O3S B2391567 N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 895458-19-2](/img/structure/B2391567.png)
N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine, particularly in the treatment of various diseases. In
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and antioxidant effects. It has been found to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in vitro. Additionally, it has been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments is its potential for use in the treatment of various diseases. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to determine its efficacy in vivo.
Future Directions
There are several future directions for the study of N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide. One direction is to further investigate its mechanism of action in order to better understand how it works. Additionally, further studies could be conducted to determine its efficacy in vivo and its potential use in the treatment of various diseases. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide involves the reaction of furan-2-ylmethylamine with 6-(3-methoxyphenyl)pyridazin-3-ylthiol in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetyl chloride to yield the final compound.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has been studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-5-2-4-13(10-14)16-7-8-18(21-20-16)25-12-17(22)19-11-15-6-3-9-24-15/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTMTIZZEYOPGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

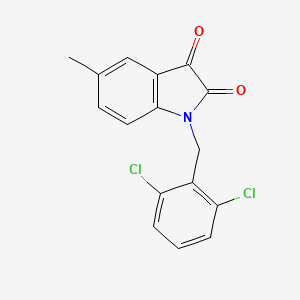
![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)
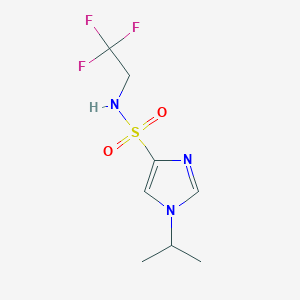


![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)

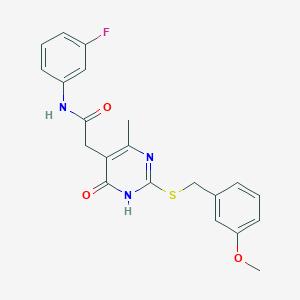

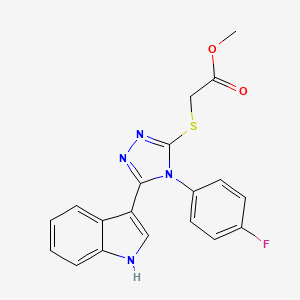
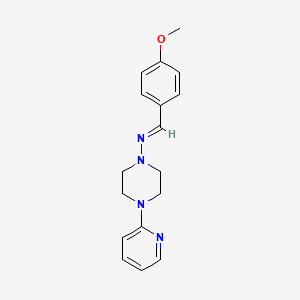
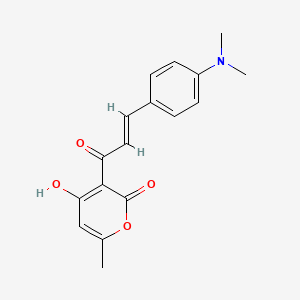
![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)
![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)